molecular formula C22H14FN3O2S B14955421 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14955421
M. Wt: 403.4 g/mol
InChI Key: ZEWAMPUUVCHESE-HEAUIMFQSA-N
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Description

The compound (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a chromenylmethylidene group, a fluorophenylethenyl group, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include chromen-3-ylmethylidene derivatives and 4-fluorophenylethenyl derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining chromen-3-ylmethylidene with thiazolo-triazole intermediates under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolo-triazole ring system through intramolecular cyclization.

    Substitution Reactions: Introducing the fluorophenylethenyl group via nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Using metal catalysts such as palladium or copper to facilitate cross-coupling reactions.

    Solvents: Selecting appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency.

    Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, THF, ethanol.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to disease processes.

Comparison with Similar Compounds

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C22H14FN3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14FN3O2S/c23-17-8-5-14(6-9-17)7-10-20-24-22-26(25-20)21(27)19(29-22)12-15-11-16-3-1-2-4-18(16)28-13-15/h1-12H,13H2/b10-7+,19-12-

InChI Key

ZEWAMPUUVCHESE-HEAUIMFQSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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